molecular formula C21H14O2S3 B14213569 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid CAS No. 612822-88-5

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid

Cat. No.: B14213569
CAS No.: 612822-88-5
M. Wt: 394.5 g/mol
InChI Key: AUXRUMSCRZPZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiophene-based structure. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, which involves the coupling of a stannylated thiophene derivative with a halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran), and a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a highly conjugated thiophene system. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science .

Properties

CAS No.

612822-88-5

Molecular Formula

C21H14O2S3

Molecular Weight

394.5 g/mol

IUPAC Name

4-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid

InChI

InChI=1S/C21H14O2S3/c22-21(23)15-6-3-14(4-7-15)5-8-16-9-10-19(25-16)20-12-11-18(26-20)17-2-1-13-24-17/h1-13H,(H,22,23)

InChI Key

AUXRUMSCRZPZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.